5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
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Overview
Description
5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an oxolan-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the formation of the oxadiazole ring followed by the introduction of the oxolan-3-ol moiety. One common synthetic route includes the cyclization of a suitable precursor containing a nitrile and a hydroxylamine derivative under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions involve the alkylation of the oxadiazole with a propyl group and the attachment of the oxolan-3-ol moiety through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or antiviral agent.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound shares the oxadiazole ring but differs in the attached functional groups.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of the oxolan-3-ol moiety.
Uniqueness
5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to the combination of the oxadiazole ring with the oxolan-3-ol moiety and the propyl group. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C11H18N2O3/c1-3-4-9-12-10(16-13-9)6-11(14)5-8(2)15-7-11/h8,14H,3-7H2,1-2H3 |
InChI Key |
WAUSNLNGGPSVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CC(OC2)C)O |
Origin of Product |
United States |
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